- Stereoselective synthesis of (+)-goniodiol, (+)-goniotriol, (-)-goniofupyrone, and (+)-altholactone using a catalytic asymmetric hetero-Diels-Alder/allylboration approach, European Journal of Organic Chemistry, 2008, (29), 4900-4907

Cas no 96405-62-8 (Goniotriol)

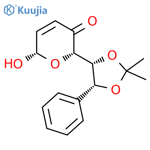

Goniotriol structure

Nom du produit:Goniotriol

Goniotriol Propriétés chimiques et physiques

Nom et identifiant

-

- D-xylo-Hept-2-enonicacid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-

- Goniotriol

- (+)-Goniotriol

- (7R)-2,3-Dideoxy-7-C-phenyl-D-xylohept-2-enonic acid delta-lactone

- [ "" ]

- (2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one

- FS-9403

- CS-0024536

- 6-(7,8-Dihydro-7,8-dihydroxystyryl)-5,6-dihydro-5-hydroxy-2-pyrone

- HY-N3969

- 2H-Pyran-2-one, 6-(1,2-dihydroxy-2-phenylethyl)-5,6-dihydro-5-hydroxy-, (5S-(5alpha,6alpha(1S*,2S*)))-

- CHEMBL482598

- DTXSID501317251

- 96405-62-8

- AKOS040762825

- D-xylo-Hept-2-enonic acid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-

- (5S,6R)-6-[(1R,2R)-1,2-DIHYDROXY-2-PHENYLETHYL]-5-HYDROXY-5,6-DIHYDROPYRAN-2-ONE

- (2R,3S)-2-((1R,2R)-1,2-dihydroxy-2-phenylethyl)-3-hydroxy-2,3-dihydropyran-6-one

- DA-53675

-

- Piscine à noyau: 1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1

- La clé Inchi: AWCDBKHWVKLXEE-WKSBVSIWSA-N

- Sourire: [C@@H]([C@@H]1OC(=O)C=C[C@@H]1O)(O)[C@@H](C1C=CC=CC=1)O

Propriétés calculées

- Qualité précise: 250.08412354g/mol

- Masse isotopique unique: 250.08412354g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 3

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 18

- Nombre de liaisons rotatives: 3

- Complexité: 321

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 4

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 0.4

- Surface topologique des pôles: 87Ų

Propriétés expérimentales

- Couleur / forme: Powder

- Dense: 1.4±0.1 g/cm3

- Point d'ébullition: 554.8±50.0 °C at 760 mmHg

- Point d'éclair: 218.0±23.6 °C

- Indice de réfraction: 1.63

- Le PSA: 86.99000

- Le LogP: -0.07660

- Pression de vapeur: 0.0±1.6 mmHg at 25°C

Goniotriol Informations de sécurité

- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃

Goniotriol PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | G766773-5mg |

Goniotriol |

96405-62-8 | 5mg |

$1866.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G93260-5mg |

Goniotriol |

96405-62-8 | ,HPLC≥98% | 5mg |

¥4640.0 | 2023-09-07 | |

| A2B Chem LLC | AI65279-5mg |

Goniotriol |

96405-62-8 | 98.0% | 5mg |

$577.00 | 2024-07-18 | |

| TRC | G766773-1mg |

Goniotriol |

96405-62-8 | 1mg |

$442.00 | 2023-05-18 | ||

| TargetMol Chemicals | TN5657-5 mg |

Goniotriol |

96405-62-8 | 98% | 5mg |

¥ 3,230 | 2023-07-11 | |

| TargetMol Chemicals | TN5657-5mg |

Goniotriol |

96405-62-8 | 5mg |

¥ 3230 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5657-5 mg |

Goniotriol |

96405-62-8 | 5mg |

¥4465.00 | 2022-02-28 | ||

| TRC | G766773-10mg |

Goniotriol |

96405-62-8 | 10mg |

$3106.00 | 2023-05-18 | ||

| TargetMol Chemicals | TN5657-1 mL * 10 mM (in DMSO) |

Goniotriol |

96405-62-8 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-15 | |

| TargetMol Chemicals | TN5657-1 ml * 10 mm |

Goniotriol |

96405-62-8 | 1 ml * 10 mm |

¥ 3330 | 2024-07-20 |

Goniotriol Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Acetonitrile ; 2 d, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 2 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 2 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

Référence

Synthetic Routes 2

Conditions de réaction

Référence

- Julia-Colonna asymmetric epoxidation of furyl styryl ketone as a route to intermediates to naturally-occurring styryl lactones, Journal of the Chemical Society, 1999, (2), 103-105

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Acetic acid Solvents: Water

Référence

- Enantiospecific Syntheses of (+)-Goniofufurone, (+)-7-epi-Goniofufurone, (+)-Goniobutenolide A, (-)-Goniobutenolide B, (+)-Goniopypyrone, (+)-Altholactone, (+)-Goniotriol, and (+)-7-Acetylgoniotriol, Journal of Organic Chemistry, 1995, 60(10), 3121-30

Synthetic Routes 4

Conditions de réaction

Référence

- Concise syntheses of novel styryl lactones, (+)-goniofufurone, (+)-goniopypyrone, (+)-goniotriol, (+)-8-acetylgoniotriol, and (+)-altholactone, Synlett, 1993, (9), 653-5

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran , Water

Référence

- Asymmetric total synthesis of (+)-goniotriol and (+)-goniofufurone, Tetrahedron, 1995, 51(5), 1429-36

Synthetic Routes 6

Conditions de réaction

Référence

- Total synthesis of (-)-goniopypyrone, Chinese Journal of Chemistry, 1993, 11(5), 479-80

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 0 °C; 1.5 h, 0 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Référence

- Stereoselective Total Synthesis of Bioactive Styryllactones (+)-Goniofufurone, (+)7-epi-Goniofufurone, (+)-Goniopypyrone, (+)-Goniotriol, (+)-Altholactone, and (-)-Etharvensin, Journal of Organic Chemistry, 2008, 73(1), 2-11

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 0 °C; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Référence

- Synthesis of (+)-goniopypyrone and (+)-goniotriol using Pd-catalyzed carbonylation, Tetrahedron Letters, 2019, 60(36),

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane

Référence

- Stereocontrolled syntheses of novel styryl lactones, (+)-goniodiol, (+)-goniotriol, (+)-8-acetylgoniotriol, (+)-goniofufurone, (+)-9-deoxygoniopypyrone, (+)-goniopypyrone, and (+)-altholactone from common intermediates and cytotoxicity of their congeners, Tetrahedron, 1999, 55(9), 2493-2514

Synthetic Routes 10

Conditions de réaction

Référence

- Total synthesis of antitumor Goniothalamus styryllactones, Tetrahedron, 1999, 55(45), 13011-13028

Synthetic Routes 11

Conditions de réaction

Référence

- Stereoselective Syntheses of (+)-Goniotriol, (+)-8-Acetylgoniotriol, (+)-Goniodiol, (+)-9-Deoxygoniopypyrone, (+)-Altholactone, and (-)-Goniofupyrone, Journal of Organic Chemistry, 1997, 62(19), 6619-6626

Goniotriol Raw materials

- 2H-Pyran-3(6H)-one, 2-(2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl)-6-hydroxy-, [2S-[2α(4S*,5S*),6α]]-

- D-xylo-Hept-2-enonic acid, 2,3-dideoxy-4,6-bis-O-(methoxymethyl)-7-C-phenyl-, δ-lactone, (7R)-

Goniotriol Preparation Products

Goniotriol Littérature connexe

-

1. Index pages

-

Geumwoo Lee,Jeong-Hee Lee,Jaeyong Lee,Min Woo Ha,Mi-hyun Kim,Suckchang Hong,Hyeung-geun Park Org. Chem. Front. 2022 9 4902

-

3. Julia–Colonna asymmetric epoxidation of furyl styryl ketone as a route to intermediates to naturally-occurring styryl lactonesWei-ping Chen,Stanley M. Roberts J. Chem. Soc. Perkin Trans. 1 1999 103

-

4. Gonibutenolides A and B: serendipitous syntheses, relative and absolute configurationTony K. M. Shing,Vincent W.-F. Tai,Hon-Chung Tsui J. Chem. Soc. Chem. Commun. 1994 1293

-

Kodepelly Sanjeeva Rao,Jaganathan Senthilnathan,Jyh-Ming Ting,Masahiro Yoshimura Nanoscale 2014 6 12758

Classification associée

- Solvants et chimiques organiques Composés organiques Alcool/Éther

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyrans Dihydropryrone

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyrans Pyranones et dérivés Dihydropryrone

96405-62-8 (Goniotriol) Produits connexes

- 136778-40-0(Goniodiol diacetate)

- 96422-53-6(2H-Pyran-2-one,6-[(1R,2R)-1-(acetyloxy)-2-hydroxy-2-phenylethyl]-5,6-dihydro-, (6R)-)

- 96422-52-5(Goniodiol)

- 144429-71-0(2H-Pyran-2-one, 6-[2-(acetyloxy)-1-hydroxy-2-phenylethyl]-5,6-dihydro-,[6R*(1S*,2R*)]-)

- 1804264-93-4(Ethyl 3-(carboxy(hydroxy)methyl)-2-(1-chloro-2-oxopropyl)benzoate)

- 2034437-12-0(N-[2-(5-acetylthiophen-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide)

- 84928-26-7(N-(4-Hydroxyphenyl)pentanamide)

- 2138554-85-3((2,2-2H2)-1,3-dioxaindane-5-carboxylic acid)

- 688793-72-8(N-2-(1H-indol-3-yl)ethyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-3-yl}acetamide)

- 1361606-88-3(4-Iodo-2-(2,3,4-trichlorophenyl)-3-(trifluoromethyl)pyridine)

Fournisseurs recommandés

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:96405-62-8)Goniotriol

Pureté:>98%

Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized

Prix ($):Enquête